molecular formula C20H23FN2O B12586420 2-[4-(3-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide CAS No. 630116-53-9

2-[4-(3-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide

Cat. No.: B12586420
CAS No.: 630116-53-9
M. Wt: 326.4 g/mol
InChI Key: JTICGVUFQRFTMJ-UHFFFAOYSA-N
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Description

2-[4-(3-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide is a synthetic organic compound that features a piperidine ring substituted with a fluorophenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, where an acyl chloride reacts with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

2-[4-(3-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of fluorinated piperidine derivatives on biological systems.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[4-(3-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group can enhance binding affinity to these targets, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2-fluorophenyl)piperidin-1-yl)-N-(m-tolyl)acetamide: Similar structure but with a different position of the fluorine atom.

    2-(4-(3-chlorophenyl)piperidin-1-yl)-N-(m-tolyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-(3-fluorophenyl)piperidin-1-yl)-N-(p-tolyl)acetamide: Similar structure but with a different position of the methyl group.

Uniqueness

The unique combination of the fluorophenyl group and the piperidine ring in 2-[4-(3-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide provides distinct physicochemical properties, such as enhanced lipophilicity and potential for specific receptor binding. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

630116-53-9

Molecular Formula

C20H23FN2O

Molecular Weight

326.4 g/mol

IUPAC Name

2-[4-(3-fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C20H23FN2O/c1-15-4-2-7-19(12-15)22-20(24)14-23-10-8-16(9-11-23)17-5-3-6-18(21)13-17/h2-7,12-13,16H,8-11,14H2,1H3,(H,22,24)

InChI Key

JTICGVUFQRFTMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC(=CC=C3)F

Origin of Product

United States

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